molecular formula C6H9ClF3N B15299870 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 2493236-44-3

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B15299870
CAS No.: 2493236-44-3
M. Wt: 187.59 g/mol
InChI Key: BGEHLPLTVIMTJU-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that features a trifluoroethyl group attached to a pyrrole ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the reaction of pyrrole derivatives with trifluoroethylating agents. One common method involves the use of trifluoroethylamine hydrochloride as a starting material. The reaction conditions often include the presence of a catalyst, such as an iron porphyrin complex, and the reaction is carried out in an aqueous solution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrole derivatives .

Scientific Research Applications

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethylamine hydrochloride
  • Trifluoromethylated anilines
  • Fluorinated pyridines

Uniqueness

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific trifluoroethyl group attached to a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

2493236-44-3

Molecular Formula

C6H9ClF3N

Molecular Weight

187.59 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h1,10H,2-4H2;1H

InChI Key

BGEHLPLTVIMTJU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)CC(F)(F)F.Cl

Origin of Product

United States

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